![molecular formula C21H23ClN2O4S B584759 7-[(3-氯-6-甲基-5,5-二氧化二苯并[c,f][1,2]噻嗪-11(6H)-亚基)氨基]庚酸 CAS No. 131206-48-9](/img/structure/B584759.png)

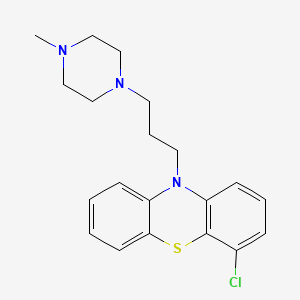

7-[(3-氯-6-甲基-5,5-二氧化二苯并[c,f][1,2]噻嗪-11(6H)-亚基)氨基]庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

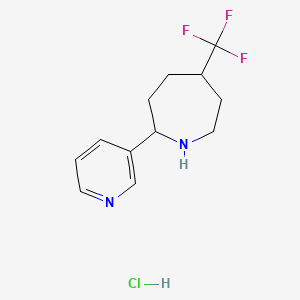

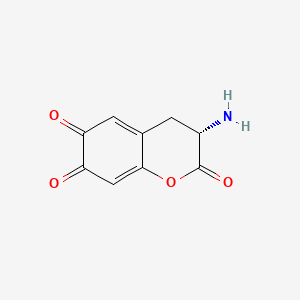

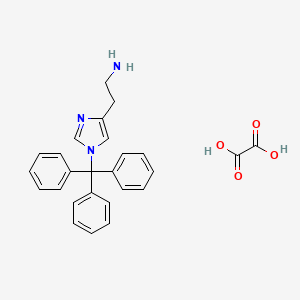

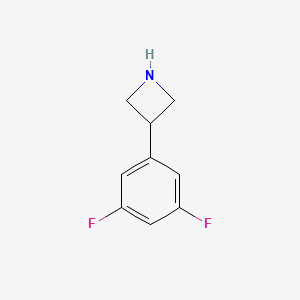

7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid is a chemical compound that is often encountered as a byproduct in the synthesis of Tianeptine, an atypical tricyclic antidepressant. Tianeptine is primarily used in the treatment of major depressive disorder and has shown potential benefits in addressing anxiety and irritable bowel syndrome.

科学研究应用

7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid has several scientific research applications. In chemistry, it is used as a reference standard for the identification and purity testing of Tianeptine. In biology and medicine, it is utilized in studies to understand the pharmacokinetics and pharmacodynamics of Tianeptine and its impurities. The compound is also used in the pharmaceutical industry for quality control and validation of analytical methods .

作用机制

Target of Action

The primary targets of this compound, also known as Tianeptine, are the μ-opioid receptors (MORs) and δ-opioid receptors (DORs) . It also potentiates D2 and D3 dopamine receptors . These receptors play a crucial role in mood regulation, pain perception, and the body’s response to stress .

Mode of Action

Tianeptine acts as an agonist at the MORs and DORs , meaning it binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including the release of certain neurotransmitters . Tianeptine also enhances the function of D2 and D3 dopamine receptors .

Biochemical Pathways

Upon activation of the MORs and DORs, Tianeptine triggers several biochemical pathways. It activates three separate mitogen-activated protein kinase (MAPK) pathways , namely the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA .

Result of Action

The activation of MORs and DORs by Tianeptine has several molecular and cellular effects. It can lead to neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities . The enhancement of AMPA receptor function can also contribute to these effects .

准备方法

The preparation of 7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid involves a series of synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve high purity and yield. The synthetic route is designed to be short and simple to operate, ensuring that the product is devoid of any undesired impurities . The industrial production methods focus on optimizing the reaction conditions to achieve consistent quality and high purity of the compound .

化学反应分析

7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

相似化合物的比较

7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid can be compared with other impurities and related compounds of Tianeptine. Similar compounds include Tianeptine Impurity A, Tianeptine Impurity B, and Tianeptine Impurity C. Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in different contexts. 7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid is unique in its specific chemical structure and the types of reactions it undergoes .

属性

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-ylidene)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14H,2-4,7,10,13H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEFWMXNBIQQNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NCCCCCCC(=O)O)C3=C(S1(=O)=O)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131206-48-9 |

Source

|

| Record name | 7-(((11RS)-3-Chloro-6-methyldibenzo(c,f)(1,2)thiazepin-11(6H)-ylidene)amino)heptanoic acid S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131206489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(((11RS)-3-CHLORO-6-METHYLDIBENZO(C,F)(1,2)THIAZEPIN-11(6H)-YLIDENE)AMINO)HEPTANOIC ACID S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN59FWZ7KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。